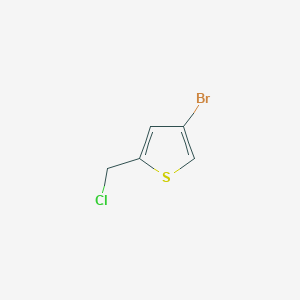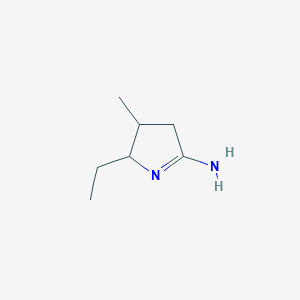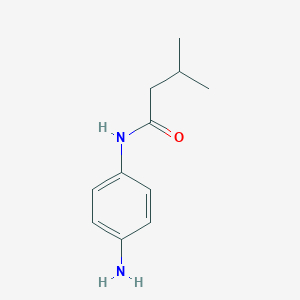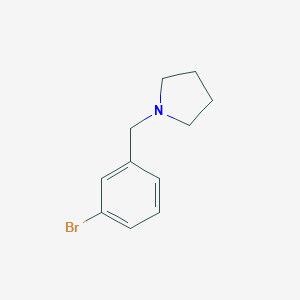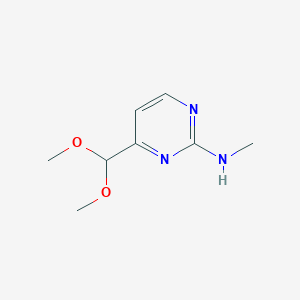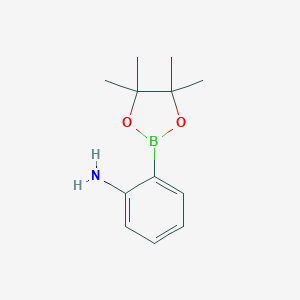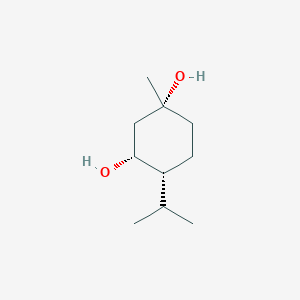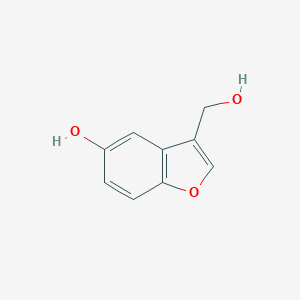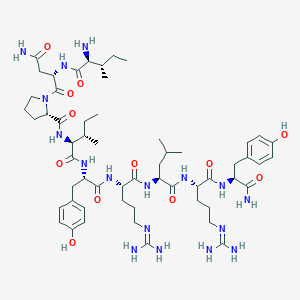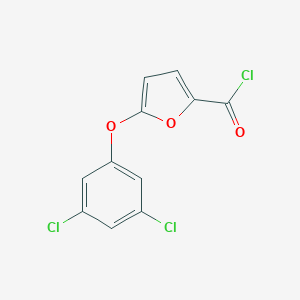
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar furan derivatives involves complex organic reactions. For instance, acid chloride derivatives of furan compounds can be produced from precursor aldehydes through treatment with tert-butyl hypochlorite, offering a pathway to synthesize structurally related compounds efficiently (Dutta, Wu, & Mascal, 2015). Multicomponent synthesis methods have also been developed to create highly functionalized furans, showcasing the versatility of synthetic approaches available for furan derivatives (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015).
Molecular Structure Analysis
The molecular structure of furan derivatives reveals critical insights into their chemical behavior. For example, studies have shown that certain furan compounds can adopt specific conformations that significantly impact their reactivity and interactions with other molecules (Nizammohideen, Damodiran, Subbiahpandi, & Perumal, 2009).
Chemical Reactions and Properties
Furan derivatives participate in a variety of chemical reactions, demonstrating a range of chemical properties. Cycloisomerization reactions have been utilized to synthesize substituted furans, highlighting the chemical versatility and reactivity of these compounds (Sniady, Durham, Morreale, Wheeler, & Dembinski, 2007). Additionally, direct palladium iodide-catalyzed oxidative carbonylation has been applied to synthesize carboxylic esters from alkynyl derivatives, further illustrating the broad range of chemical transformations applicable to furan compounds (Gabriele, Mancuso, Maltese, Veltri, & Salerno, 2012).
Physical Properties Analysis
The physical properties of furan derivatives, such as their conformational stability and intermolecular interactions, are critical for their application in material science and synthesis. For example, the crystalline structure of specific furan derivatives has been elucidated, revealing how intermolecular interactions influence their stability and reactivity (Choi, Seo, Son, & Lee, 2008).
Chemical Properties Analysis
The chemical properties of "5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride" and related compounds are determined by their functional groups and molecular structure. These properties are essential for their reactivity and potential applications in organic synthesis and material science. Studies focusing on the synthesis and application of furan derivatives provide valuable insights into their chemical behavior and potential uses (Li & Wang, 2002).
Scientific Research Applications
1. Biomass-Derived Chemicals and Biofuels
5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) and related compounds like furan-2,5-dicarbonyl chloride (FDCC) are valuable intermediates in producing biofuels and polymers from biomass-derived precursors. This demonstrates the potential of 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride in renewable energy and sustainable materials sectors (Dutta, Wu, & Mascal, 2015).
2. Multi-Component Synthesis of Highly Functionalized Compounds
This compound plays a role in the efficient synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans. These are important for creating compounds with multiple functional groups, which have applications in various chemical industries (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015).
3. Thermodynamic Properties in Organic Solvents
Understanding the solubility and thermodynamic properties of derivatives of 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride in various solvents is critical in chemical processing and formulation. This research assists in optimizing the use of these compounds in industrial applications (Sobechko, Horak, Dibrivnyi, Obushak, & Goshko, 2019).
4. Catalytic Synthesis and Antioxidant Agents
Derivatives of this compound have been synthesized and studied for their potential as antioxidant agents. This highlights the compound's role in pharmaceutical and biochemical research (Prabakaran, Manivarman, & Bharanidharan, 2021).
5. Degradation Mechanism of Dioxins
Research on the degradation of dioxins, which are environmental pollutants, involves derivatives of furan compounds, indicating the potential role of 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride in environmental chemistry and pollution control (Nomura, Nakai, & Hosomi, 2005).
properties
IUPAC Name |
5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3O3/c12-6-3-7(13)5-8(4-6)16-10-2-1-9(17-10)11(14)15/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLENOTQUCQGWGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371092 |
Source


|
| Record name | 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride | |
CAS RN |
175277-07-3 |
Source


|
| Record name | 5-(3,5-Dichlorophenoxy)-2-furancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

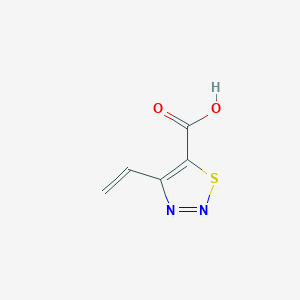
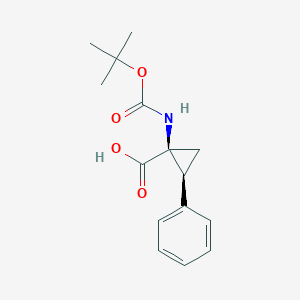
![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)
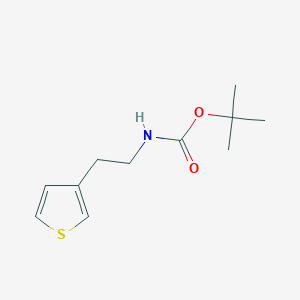
![N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine](/img/structure/B71769.png)
